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Compound of Interest

Compound Name: Ortetamine

Cat. No.: B1605716

An In-depth Technical Guide to Ortetamine (CAS 5580-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine, also known by its synonym 2-methylamphetamine, is a stimulant drug belonging
to the amphetamine class. Structurally, it is a positional isomer of methamphetamine. Like other
amphetamines, it is recognized for its psychoactive properties and primarily functions as a
monoamine releasing agent. This technical guide provides a comprehensive overview of
Ortetamine, focusing on its chemical identity, pharmacological profile, and the experimental
methodologies used for its characterization. Due to the limited availability of specific
guantitative data for Ortetamine in publicly accessible literature, this guide also presents
comparative data for structurally related amphetamine analogs to provide a functional context.

Chemical Identification

Ortetamine is systematically identified by its IUPAC name and CAS number, which are crucial
for regulatory and research purposes. Its chemical properties are summarized in the table
below.
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Identifier Value

IUPAC Name 1-(2-methylphenyl)propan-2-amine
CAS Number 5580-32-5

Molecular Formula C1oH1sN

Molecular Weight 149.23 g/mol

2-Methylamphetamine, o0,a-
Synonyms Dimethylphenethylamine, 1-(o-Tolyl)propan-2-

amine

Pharmacological Profile
Mechanism of Action

Ortetamine's primary mechanism of action is the release of monoamine neurotransmitters,
including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), from presynaptic
neurons. This is achieved by interacting with the respective monoamine transporters (DAT,
NET, and SERT). Amphetamines are known to be transporter substrates, meaning they are
taken up into the neuron and subsequently disrupt the vesicular storage of neurotransmitters,
leading to a reversal of transporter function and non-vesicular release of neurotransmitters into
the synapse. Additionally, some amphetamine derivatives exhibit activity as agonists at
serotonin receptors, particularly the 5-HT2A receptor, which may contribute to their
psychoactive effects.

Quantitative Pharmacological Data

Specific binding affinity (Ki) and functional potency (EC50) values for Ortetamine are not
widely reported. However, data from closely related amphetamine analogs provide insight into
the expected pharmacological profile. The following tables summarize in vitro data for d-
amphetamine and d-methamphetamine at the human monoamine transporters.

Table 3.2.1: Comparative Binding Affinities (Ki, nM) of Amphetamine Analogs at Monoamine
Transporters
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Compound DAT (Ki, nM) NET (Ki, nM) SERT (Ki, nM)
d-Amphetamine ~600 ~70-100 ~20,000-40,000
d-Methamphetamine ~600 ~100 ~10,000-40,000

Note: These values are compiled from various studies and represent approximate affinities.
The original research should be consulted for specific experimental details.

Table 3.2.2: Comparative Potencies (EC50, nM) of Amphetamine Analogs for Monoamine

Release
Dopamine Release = Norepinephrine Serotonin Release
Compound
(EC50, nM) Release (EC50, nM) (EC50, nM)
d-Amphetamine 24-52 7.1 1756
d-Methamphetamine 24.5 114 639

Note: These values are derived from studies on rat brain synaptosomes and may vary
depending on the experimental system.

Animal studies indicate that Ortetamine substitutes for dextroamphetamine in drug
discrimination tests, but with approximately one-tenth the potency.

Pharmacokinetic Properties

Detailed pharmacokinetic data for Ortetamine in humans is not readily available. The general
pharmacokinetic properties of amphetamines include good oral bioavailability, a volume of
distribution of about 4 L/kg, and low plasma protein binding (<20%). The elimination half-life of
amphetamines typically ranges from 6 to 12 hours. For instance, after oral administration, d-
amphetamine reaches maximum plasma concentrations (Tmax) in approximately 2 to 3 hours,
with a plasma half-life of about 10 to 12 hours in adults.

Experimental Protocols
Synthesis of Ortetamine
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A common synthetic route for Ortetamine is the reductive amination of 2-methylphenylacetone.

Protocol: Reductive Amination of 2-Methylphenylacetone

Reaction Setup: In a suitable reaction vessel, dissolve 2-methylphenylacetone in a solvent
such as methanol.

Amine Source: Add a source of ammonia, such as ammonium chloride, to the solution.

Reducing Agent: Introduce a reducing agent, for example, sodium cyanoborohydride, to the
mixture.

Reaction Conditions: Allow the reaction to proceed at room temperature with stirring for a
specified period, typically several hours to overnight.

Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic
solvent like diethyl ether.

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium
sulfate), filter, and concentrate under reduced pressure. The crude product can be further
purified by distillation or chromatography to yield Ortetamine.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general method to determine the binding affinity of a test compound
like Ortetamine for DAT, NET, or SERT.

Protocol: Competitive Radioligand Binding Assay

 Membrane Preparation: Homogenize brain tissue (e.g., striatum for DAT, frontal cortex for
NET/SERT) or cells expressing the transporter of interest in a cold lysis buffer. Centrifuge the
homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay
buffer.

e Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g.,
[BH]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) at a
concentration near its Kd, and varying concentrations of the test compound (Ortetamine).
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 Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C)
for a sufficient time to reach equilibrium.

« Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell
harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

» Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a
scintillation counter.

» Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the
Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol outlines a method to measure the potency of a test compound to induce the
release of monoamines from synaptosomes.

Protocol: Synaptosome Neurotransmitter Release Assay

e Synaptosome Preparation: Isolate synaptosomes from specific brain regions by differential
centrifugation of brain homogenates.

o Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.qg.,
[BH]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake.

» Release Experiment: Wash the synaptosomes to remove excess radiolabel. Aliquot the
loaded synaptosomes and expose them to varying concentrations of the test compound
(Ortetamine).

o Sample Collection: After a short incubation period, terminate the release by rapid filtration or
centrifugation.

e Quantification: Measure the amount of radioactivity released into the supernatant and
remaining in the synaptosomes using a scintillation counter.
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o Data Analysis: Calculate the percentage of neurotransmitter released at each concentration
of the test compound. Determine the EC50 value, which is the concentration of the
compound that produces 50% of the maximal release effect.

Mandatory Visualizations
Signaling Pathway Diagram

Caption: Postulated 5-HT2A Receptor Signaling Pathway for Ortetamine.

Experimental Workflow Diagram

Caption: Workflow for Neurotransmitter Release Assay.

 To cite this document: BenchChem. [Ortetamine IUPAC name and CAS number 5580-32-5].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605716#ortetamine-iupac-name-and-cas-number-
5580-32-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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